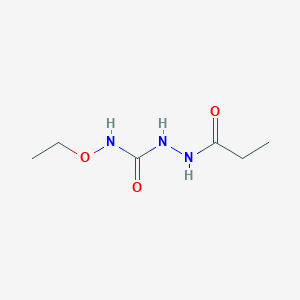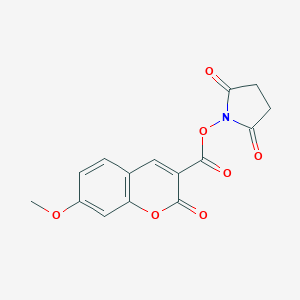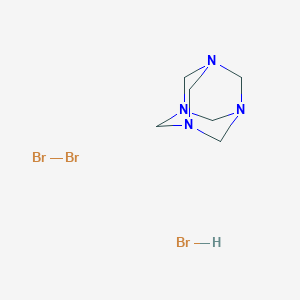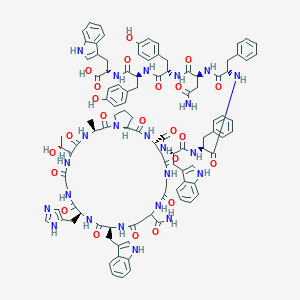![molecular formula C8H17N3 B136175 Decahydropyrazino[1,2-d][1,4]diazepine CAS No. 153894-18-9](/img/structure/B136175.png)
Decahydropyrazino[1,2-d][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydropyrazino[1,2-d][1,4]diazepine (DPD) is a heterocyclic organic compound with a bicyclic structure. It is a member of the diazepine family and has been used in various scientific research applications due to its unique properties. DPD has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Decahydropyrazino[1,2-d][1,4]diazepine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been found to have potential therapeutic properties for the treatment of anxiety, depression, and schizophrenia. Decahydropyrazino[1,2-d][1,4]diazepine has also been used as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
Decahydropyrazino[1,2-d][1,4]diazepine acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter GABA. Decahydropyrazino[1,2-d][1,4]diazepine enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
Decahydropyrazino[1,2-d][1,4]diazepine has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to improve cognitive function and memory retention. Decahydropyrazino[1,2-d][1,4]diazepine has been shown to increase the levels of GABA in the brain, leading to the enhancement of GABAergic neurotransmission. Decahydropyrazino[1,2-d][1,4]diazepine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Decahydropyrazino[1,2-d][1,4]diazepine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Decahydropyrazino[1,2-d][1,4]diazepine can be easily modified to generate analogs with improved properties. However, Decahydropyrazino[1,2-d][1,4]diazepine has some limitations, including its poor solubility in water, which can limit its use in certain experiments. Decahydropyrazino[1,2-d][1,4]diazepine can also be metabolized quickly in vivo, leading to a short duration of action.
Zukünftige Richtungen
For the research on Decahydropyrazino[1,2-d][1,4]diazepine include the development of new analogs with improved properties and investigation of its potential therapeutic applications.
Synthesemethoden
Decahydropyrazino[1,2-d][1,4]diazepine can be synthesized using different methods, including the condensation of an amino acid with a ketone, cyclization of an amino alcohol, and cyclization of a dipeptide. One of the common methods of synthesizing Decahydropyrazino[1,2-d][1,4]diazepine is the cyclization of a dipeptide using a dehydrating agent such as thionyl chloride. The dipeptide is first protected with a suitable group, and then thionyl chloride is added to remove the water molecule, leading to the formation of Decahydropyrazino[1,2-d][1,4]diazepine.
Eigenschaften
CAS-Nummer |
153894-18-9 |
|---|---|
Produktname |
Decahydropyrazino[1,2-d][1,4]diazepine |
Molekularformel |
C8H17N3 |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C8H17N3/c1-2-9-3-5-11-6-4-10-7-8(1)11/h8-10H,1-7H2 |
InChI-Schlüssel |
XLCYOUKRVASGKM-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1CNCC2 |
Kanonische SMILES |
C1CNCCN2C1CNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)





![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)

![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)